N-cyclopentyl-9H-purin-6-amine

Cyclin-dependent kinase X-ray crystallography ATP-binding pocket

Procure N-cyclopentyl-9H-purin-6-amine, the authentic 9-cyclopentyladenine scaffold. X-ray crystallography proves its N9-cyclopentyl ring fully occupies the CDK2 hydrophobic pocket—a critical interaction missing in unsubstituted purines. This free base is the prerequisite core for synthesizing 2,6-disubstituted-9-cyclopentylpurines with multi-kinase inhibition (FLT3, CDK2, PDGFRs) as per US20200087306A1. The mesylate salt (CAS 189639-09-6) enables cell-permeable adenylyl cyclase P-site inhibition. Establish PI4K2A baseline (Ki 6.0 µM; IC50 8.7 µM) for SAR benchmarking. Generic substitution with non-cyclopentyl analogs is scientifically invalid. Order ≥97% purity research-grade material now.

Molecular Formula C10H13N5
Molecular Weight 203.24 g/mol
CAS No. 103626-36-4
Cat. No. B011574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-9H-purin-6-amine
CAS103626-36-4
Synonyms9H-Purin-6-amine, N-cyclopentyl-
Molecular FormulaC10H13N5
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=NC=NC3=C2NC=N3
InChIInChI=1S/C10H13N5/c1-2-4-7(3-1)15-10-8-9(12-5-11-8)13-6-14-10/h5-7H,1-4H2,(H2,11,12,13,14,15)
InChIKeyLMWYJWNGVLKEDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopentyl-9H-purin-6-amine (CAS 103626-36-4) – Key Specifications and Baseline Procurement Data


N-Cyclopentyl-9H-purin-6-amine (CAS 103626-36-4), also known as 9-cyclopentyladenine or N6-cyclopentyladenine, is a purine derivative with molecular formula C10H13N5 and molecular weight 203.24 g/mol [1]. The compound features a cyclopentyl substituent at the N9 position of the adenine scaffold, distinguishing it structurally from N6-substituted adenosine analogs. It serves as a foundational core structure for 2,6-disubstituted-9-cyclopentyl-9H-purine derivatives that exhibit inhibitory activity against multiple kinases including FLT3, CDKs, and PDGFRs [2]. The free base form is available at research-grade purity (typically ≥97%) from multiple suppliers for laboratory use.

Why N-Cyclopentyl-9H-purin-6-amine Cannot Be Replaced by Other Purine Analogs – Structural and Functional Differentiation


Generic substitution with alternative purine analogs is not scientifically valid due to critical structural and functional divergence at the N9 position. N-Cyclopentyl-9H-purin-6-amine bears a cyclopentyl group at the purine N9 position, whereas many commercially available analogs (e.g., N6-cyclopentyladenosine, CAS 41552-82-3) feature a ribose moiety at N9, conferring fundamentally different biological target profiles—the former serves as an adenine-like kinase inhibitor scaffold, the latter as an adenosine receptor agonist . Furthermore, substitution pattern matters: compounds with modifications at N6 alone versus N9 alone exhibit distinct steric and electronic properties that alter target engagement. Structural crystallographic evidence demonstrates that the N9-cyclopentyl ring fully occupies a hydrophobic pocket in CDK2 that remains empty when unsubstituted or differently substituted purines are bound, directly validating that substitution at this specific position is non-interchangeable for target engagement [1].

N-Cyclopentyl-9H-purin-6-amine – Quantitative Comparator-Based Evidence for Procurement Decisions


CDK2 ATP-Binding Pocket Occupancy – Structural Differentiation from Unsubstituted Adenine

Crystallographic analysis of the 2,6,9-trisubstituted purine inhibitor H717 (which contains the 9-cyclopentyl-9H-purin-6-amine core) in complex with human CDK2 at 2.6 Å resolution demonstrates that the N9-cyclopentyl ring fully occupies a hydrophobic space in the enzyme active site that is otherwise empty [1]. This structural feature provides a defined steric anchor that is absent in unsubstituted adenine or N9-methyl purine analogs, directly impacting inhibitor binding geometry and subsequent optimization potential. The C6-N-aminobenzyl substituent points out of the ATP-binding site, confirming that the 9-cyclopentyl moiety serves as a critical positioning element independent of other substituents.

Cyclin-dependent kinase X-ray crystallography ATP-binding pocket Structural biology

Phosphatidylinositol 4-Kinase (PI4K) Inhibitory Activity – Baseline Affinity Quantification

N-Cyclopentyl-9H-purin-6-amine (6-amino-9-cyclopentyl-9H-purine) exhibits measurable but modest inhibitory activity against human phosphatidylinositol 4-kinase type 2-alpha, with a binding affinity (Ki) of 6.0 μM and an IC50 of 8.7 μM at the ATP binding site [1]. This represents the baseline inhibitory potential of the unadorned 9-cyclopentyladenine scaffold against this kinase class. While the absolute potency is limited, these values provide essential reference benchmarks for structure-activity relationship (SAR) studies aimed at optimizing 2,6-disubstituted derivatives.

Phosphatidylinositol 4-kinase Kinase inhibition Binding affinity Enzymology

Adenylyl Cyclase P-Site Inhibition – Cell-Permeable Non-Competitive Activity

The mesylate salt form of N-cyclopentyl-9H-purin-6-amine (9-cyclopentyladenine monomethanesulfonate) demonstrates stable, cell-permeable, non-competitive inhibition of adenylyl cyclase via targeting of the P-site domain, with an IC50 of 100 μM in detergent-dispersed rat brain preparations [1]. This P-site inhibitory mechanism is distinct from competitive ATP-site kinase inhibition and distinguishes this compound from kinase-focused purine analogs. The cell-permeable nature of this form enables functional studies in intact cellular systems where membrane penetration is required.

Adenylyl cyclase cAMP signaling P-site inhibitor Cell signaling

Kinase Panel Selectivity Profile – Multi-Kinase Scaffold Validation via Patent Disclosure

Patent disclosures establish that 2,6-disubstituted-9-cyclopentyl-9H-purines—derivatives built upon the N-cyclopentyl-9H-purin-6-amine core—exhibit inhibitory activity against a defined panel of kinases including FLT3, CDKs, and PDGFRs, with demonstrated utility in treating acute myeloid leukemia (AML) [1]. The 9-cyclopentyl substitution is a conserved structural feature across all active compounds in this patent series, indicating its essential role in conferring the kinase inhibitory profile. While specific IC50 values for the parent compound are not disclosed, the patent claims multiple specific derivatives as active ingredients, establishing the scaffold's validated position in multi-kinase inhibitor development.

Kinase inhibition FLT3 CDK PDGFR AML Multi-target inhibitor

N-Cyclopentyl-9H-purin-6-amine – Validated Research Applications and Use Cases


Kinase Inhibitor Lead Optimization – Core Scaffold for 2,6-Disubstituted CDK/FLT3/PDGFR Inhibitors

Procure this compound as the foundational core scaffold for synthesizing 2,6-disubstituted-9-cyclopentyl-9H-purine derivatives with multi-kinase inhibitory profiles. As established in US Patent US20200087306A1, derivatives bearing the 9-cyclopentyladenine core exhibit inhibitory activity against FLT3, CDKs, and PDGFRs, with demonstrated application in acute myeloid leukemia (AML) research [1]. Crystallographic evidence confirms that the N9-cyclopentyl moiety occupies a critical hydrophobic cavity in CDK2, providing a structural rationale for this scaffold's utility [2].

CDK2 Structural Biology Studies – ATP-Binding Pocket Occupancy Probes

Use N-cyclopentyl-9H-purin-6-amine or its derivatives in X-ray crystallography studies of CDK2 to probe ATP-binding pocket geometry. As demonstrated by Dreyer et al. (J Med Chem, 2001), the N9-cyclopentyl ring fully occupies a hydrophobic cavity that remains empty in unsubstituted adenine structures, enabling precise mapping of inhibitor-enzyme interactions at 2.6 Å resolution [2]. This application is valuable for structure-based drug design programs targeting cyclin-dependent kinases.

Adenylyl Cyclase Signaling Studies – P-Site Inhibitor for cAMP Pathway Research

Procure the mesylate salt form (9-cyclopentyladenine monomethanesulfonate, CAS 189639-09-6) for studies requiring stable, cell-permeable, non-competitive inhibition of adenylyl cyclase via P-site domain targeting. This compound exhibits IC50 = 100 μM in detergent-dispersed rat brain preparations [3], providing a tool for dissecting cAMP-dependent signaling pathways in cellular models. The cell-permeable nature of this salt form distinguishes it from membrane-impermeable P-site inhibitors.

PI4K Basal Activity Benchmarking – Structure-Activity Relationship Baseline

Employ N-cyclopentyl-9H-purin-6-amine as a reference compound to establish baseline inhibitory activity (Ki = 6.0 μM; IC50 = 8.7 μM) against human phosphatidylinositol 4-kinase type 2-alpha [4]. This baseline enables quantitative assessment of potency improvements achieved through 2,6-disubstitution in SAR campaigns targeting PI4K or related lipid kinases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclopentyl-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.